Ethyl 8-(2-oxoethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylate
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Overview
Description
Ethyl 8-(2-oxoethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylate is a spiro compound characterized by a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The spiro structure imparts rigidity and three-dimensional properties, making it a valuable scaffold for the development of biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-(2-oxoethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylate typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds through a series of steps, including alkylation and heterocyclization, to form the desired spiro compound . The reaction conditions often involve the use of solvents such as toluene and catalysts to facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-(2-oxoethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxoethyl group to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines
Scientific Research Applications
Ethyl 8-(2-oxoethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylate has several scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of complex molecules and the development of new chemical reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and developing bioactive molecules.
Medicine: It is explored for its potential therapeutic properties, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of ethyl 8-(2-oxoethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The spiro structure allows it to bind to enzymes and receptors, modulating their activity. The compound can influence various biochemical pathways, leading to its observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Diethyl 2-oxo-1-oxaspiro[4,5]decane-3,4-dicarboxylate: This compound shares a similar spiro structure but differs in the functional groups attached to the spiro ring.
tert-Butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate: Another spiro compound with a different set of substituents, offering distinct chemical properties.
Uniqueness
Ethyl 8-(2-oxoethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylate is unique due to its specific combination of functional groups and spiro structure. This uniqueness imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H20O5 |
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Molecular Weight |
256.29 g/mol |
IUPAC Name |
ethyl 8-(2-oxoethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C13H20O5/c1-2-16-11(15)12(7-8-14)3-5-13(6-4-12)17-9-10-18-13/h8H,2-7,9-10H2,1H3 |
InChI Key |
NKORNIIMESTXGA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCC2(CC1)OCCO2)CC=O |
Origin of Product |
United States |
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